molecular formula C27H31FN8O2 B14793548 [4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone CAS No. 1690173-99-9

[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B14793548
CAS No.: 1690173-99-9
M. Wt: 518.6 g/mol
InChI Key: DWEGVIUHJKAMGX-UHFFFAOYSA-N
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Description

4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinylmethanone is a complex organic compound that features multiple functional groups, including imidazo[1,2-b]pyridazine, piperazine, and triazole moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinylmethanone typically involves multi-step organic synthesis. Each functional group is introduced through specific reactions, such as:

    Formation of the imidazo[1,2-b]pyridazine core: This might involve cyclization reactions starting from appropriate pyridazine and imidazole precursors.

    Introduction of the piperazine ring: This could be achieved through nucleophilic substitution reactions.

    Attachment of the triazole moiety: This might involve click chemistry, such as the Huisgen cycloaddition reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or triazole moieties.

    Reduction: Reduction reactions might target the imidazo[1,2-b]pyridazine core.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinylmethanone would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinylmethanone lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

CAS No.

1690173-99-9

Molecular Formula

C27H31FN8O2

Molecular Weight

518.6 g/mol

IUPAC Name

[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]-[2,2-dimethyl-4-(5-methyl-1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H31FN8O2/c1-16-29-22(32-31-16)25(38)34-11-12-35(27(5,6)15-34)24(37)21-14-36-23(30-21)19(26(2,3)4)13-20(33-36)17-7-9-18(28)10-8-17/h7-10,13-14H,11-12,15H2,1-6H3,(H,29,31,32)

InChI Key

DWEGVIUHJKAMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C(=O)N2CCN(C(C2)(C)C)C(=O)C3=CN4C(=N3)C(=CC(=N4)C5=CC=C(C=C5)F)C(C)(C)C

Origin of Product

United States

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